molecular formula C7H13N3 B1348822 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 514801-21-9

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No. B1348822
CAS RN: 514801-21-9
M. Wt: 139.2 g/mol
InChI Key: GVBFGLTZOPGOSB-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, commonly referred to as 1,5-DMPM, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the pyrazole ring system and is classified as a heterocyclic compound. In recent years, 1,5-DMPM has been studied for its potential use in a range of applications, including as a drug candidate and as a reagent in various laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine derivatives is in the field of corrosion inhibition. Studies have shown that certain pyrazole derivatives exhibit effective corrosion inhibitory properties. For example, density functional theory (DFT) was used to study the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, revealing a correlation between molecular parameters such as EHOMO, ELUMO, gap energy, and the corrosion inhibition efficiencies of these compounds (Wang et al., 2006). Another study highlighted the corrosion inhibition potential of tetrakis pyrazole derivatives for mild steel in acidic environments, demonstrating that these compounds act as mixed-type inhibitors and adhere to the Langmuir adsorption model (Louadi et al., 2017).

Antimicrobial and Anticancer Activities

Pyrazole derivatives have been identified as potential antimicrobial and anticancer agents. A series of pyrazole derivatives exhibited higher anticancer activity compared to reference drugs and demonstrated significant antimicrobial activity (Hafez et al., 2016). Another study synthesized pyrazole derivatives and screened them for antibacterial activity against various bacterial species, finding promising antibacterial effects (Al-Smaisim, 2012).

Catalysis and Polymerization

Pyrazole derivatives have also been explored in catalysis and polymerization processes. For instance, cobalt(II), zinc(II), and cadmium(II) complexes containing pyrazole-based ligands were synthesized and their efficiency in the ring-opening polymerization of rac-lactide was investigated. These complexes facilitated the formation of polylactides with varying polydispersity indices and molecular weights (Choe et al., 2021). In another study, mononuclear zinc(II) and cadmium(II) complexes involving pyrazole-based ligands were synthesized, and one of the zinc(II) complexes exhibited high catalytic activity in the polymerization of methyl methacrylate (Choi et al., 2015).

Medicinal Chemistry and Drug Design

The versatility of pyrazole derivatives is further exemplified in medicinal chemistry and drug design. Pyrazole-containing verdazyl radical ligands were studied, and their complexation with ruthenium(II) suggested potential applications in materials science due to their unique electrochemical and photophysical properties (Wu et al., 2003). Additionally, pyrazole-based Schiff bases have been synthesized and characterized, with potential implications in pharmacokinetics and drug development (Ossai et al., 2020).

properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-7(4-8-2)5-9-10(6)3/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBFGLTZOPGOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341444
Record name 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

CAS RN

514801-21-9
Record name 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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